molecular formula C5H7N3O2S B13063986 3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid

3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid

Cat. No.: B13063986
M. Wt: 173.20 g/mol
InChI Key: ZAEIYNOGIYRWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid is a compound with the molecular formula C₅H₇N₃O₂S and a molecular weight of 173.19 g/mol It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the thiadiazole ring or other functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetone .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid include other thiadiazole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

3-amino-3-(thiadiazol-4-yl)propanoic acid

InChI

InChI=1S/C5H7N3O2S/c6-3(1-5(9)10)4-2-11-8-7-4/h2-3H,1,6H2,(H,9,10)

InChI Key

ZAEIYNOGIYRWLP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NS1)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.